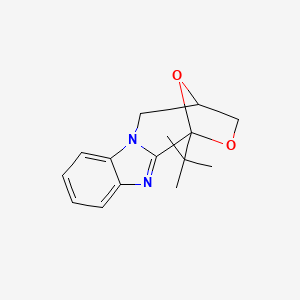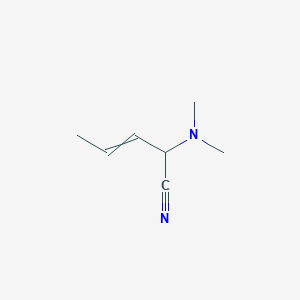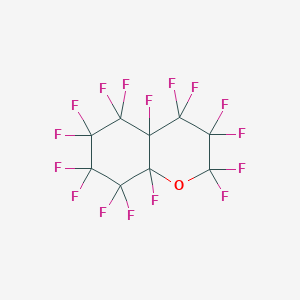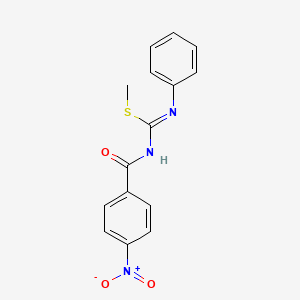![molecular formula C12H18N2O2S B14456749 N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea CAS No. 74787-63-6](/img/structure/B14456749.png)
N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a hydroxyethyl group and a methoxyphenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 2-hydroxyethylamine with 1-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and methoxyphenyl groups could play a role in binding to these targets, while the thiourea moiety might be involved in redox reactions or other chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N’-phenylthiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-Hydroxyethyl)-N’-[1-(4-chlorophenyl)ethyl]thiourea: Contains a chloro group instead of a methoxy group, which can influence its chemical properties and applications.
Uniqueness
N-(2-Hydroxyethyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both hydroxyethyl and methoxyphenyl groups. These functional groups can impart specific chemical and biological properties, making the compound valuable for various applications.
Properties
CAS No. |
74787-63-6 |
|---|---|
Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C12H18N2O2S/c1-9(14-12(17)13-7-8-15)10-3-5-11(16-2)6-4-10/h3-6,9,15H,7-8H2,1-2H3,(H2,13,14,17) |
InChI Key |
QQCGVHGTARSJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)




![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)



![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)


